1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the condensation of hydrazine derivatives with β-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .
Scientific Research Applications
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity against various pathogens.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound can also interact with cellular pathways, modulating the expression of certain genes and proteins involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxamide
- 1-Methyl-5-oxo-1,2,3,4-tetrahydro-1H-pyrazole-3-carboxamide
- 1-Methyl-3-oxo-4,5-dihydro-1H-pyrazole-5-carboxamide
Uniqueness
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2H2,1H3,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGLEWYWLMPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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